3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,15H,2,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLWEUAGGJMOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCC2OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645998 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-33-0 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1,3 Dioxan 2 Yl 2 Ethoxypropiophenone
Strategies for the Construction of the Propiophenone (B1677668) Backbone
The propiophenone moiety, characterized by a phenyl ring attached to a three-carbon ketone chain, serves as the foundational scaffold of the target molecule. Its synthesis can be approached through various classical and modern organic chemistry techniques.
The construction of the propiophenone backbone often begins with readily available chemical precursors. A common and direct method is the Friedel-Crafts acylation, where an aromatic compound reacts with an acylating agent in the presence of a Lewis acid catalyst. google.comyoutube.com For propiophenone synthesis, this typically involves the reaction of benzene with propionyl chloride or propionic anhydride. google.com
Another versatile strategy involves the use of β-aminoketone derivatives, often synthesized via the Mannich reaction from a corresponding acetophenone, formaldehyde (B43269), and a secondary amine. These β-aminoketone hydrochlorides, such as 3-(N,N-dimethylamino)propiophenone hydrochloride, serve as key starting materials. scielo.brresearchgate.net They can undergo further reactions, such as N-alkylation, to build more complex structures. scielo.brresearchgate.net This aminoketone pathway is particularly useful for creating libraries of structurally diverse compounds. scielo.br
| Precursor/Intermediate | Synthetic Method | Key Features |
| Benzene + Propionyl Chloride | Friedel-Crafts Acylation | Direct, classic method catalyzed by Lewis acids. google.com |
| Benzoic Acid + Propionic Acid | Vapor-Phase Cross-Decarboxylation | An alternative synthesis performed at high temperatures over a catalyst. google.com |
| Acetophenone Derivatives | Mannich Reaction | Forms β-aminoketone intermediates, allowing for diverse functionalization. scielo.brresearchgate.net |
Introducing the 2'-ethoxy group onto the phenyl ring is a critical step in forming the specific propiophenone scaffold required. The position of this substitution (ortho to the propanoyl group) is key. The directing effects of substituents already on the aromatic ring play a crucial role in this process. libretexts.org
One primary method is the Friedel-Crafts acylation of phenetole (ethoxybenzene). The ethoxy group is an ortho-, para-director, meaning the acylation will yield a mixture of 2'-ethoxypropiophenone and 4'-ethoxypropiophenone. libretexts.org Reaction conditions can be optimized to favor one isomer, though separation of the resulting products is often necessary.
Alternatively, the ethoxy group can be introduced via a Williamson ether synthesis on a pre-existing hydroxypropiophenone derivative, such as 2'-hydroxypropiophenone. This reaction involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide), forming the ether linkage.
Under certain conditions, functionalization can occur after the main backbone is formed. For instance, in some aromatic ketones, reactions using mild oxidants in acidic media can lead to electrophilic substitution on the aromatic ring. researchgate.net
Formation and Introduction of the 1,3-Dioxane (B1201747) Moiety
The 1,3-dioxane ring is a cyclic acetal (B89532) that functions as a protecting group for a carbonyl functionality. libretexts.org Its formation and integration onto the propiophenone scaffold is the final key phase in the synthesis of the target molecule.
The 1,3-dioxane moiety is formed through the acetalization of a carbonyl group with 1,3-propanediol (B51772). organic-chemistry.org This reaction is an equilibrium process that is typically catalyzed by acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The hydroxyl groups of 1,3-propanediol then act as nucleophiles, attacking the carbonyl carbon in a two-step sequence. The process concludes with the elimination of a water molecule to form the stable six-membered 1,3-dioxane ring. organic-chemistry.org To drive the equilibrium toward the product side, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus. libretexts.orgorganic-chemistry.org
The synthesis of 1,3-dioxanes from carbonyl compounds is almost always catalyzed. A variety of catalysts can be employed to facilitate this transformation, ranging from simple acids to more complex catalytic systems. organic-chemistry.org
Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH) are standard catalysts for this reaction. organic-chemistry.org
Lewis Acids: A wide range of Lewis acids are effective, offering mild and highly chemoselective options. Examples include zirconium tetrachloride (ZrCl₄), yttrium triflate, and iodine. organic-chemistry.orgorganic-chemistry.org
Solid Acids: To simplify catalyst removal and recycling, solid acid catalysts can be used. These are environmentally friendly alternatives to traditional liquid acids. google.com
The choice of catalyst can influence reaction conditions and selectivity, especially in molecules with multiple functional groups.
| Catalyst Type | Example(s) | Typical Conditions |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene with water removal (Dean-Stark). organic-chemistry.org |
| Lewis Acid | Zirconium tetrachloride (ZrCl₄), Iodine | Mild conditions, high chemoselectivity. organic-chemistry.org |
| Solid Acid | Various solid acid catalysts | Heterogeneous catalysis, allows for easier separation and recycling. google.com |
The final step in the synthesis of 3-(1,3-Dioxan-2-yl)-2'-ethoxypropiophenone is the selective formation of the dioxane ring at the correct position. The name of the compound indicates that the dioxane is attached at the C3 position of the propiophenone side chain. This implies that the precursor molecule is not 2'-ethoxypropiophenone itself, but rather a derivative that contains a second carbonyl group at the C3 position, such as 1-(2'-ethoxyphenyl)butane-1,3-dione.
The synthesis then relies on the selective acetalization of the C3 ketone in the presence of the C1 ketone. Generally, aldehydes are more reactive towards acetal formation than ketones, and sterically unhindered ketones are more reactive than hindered ones. organic-chemistry.org In the 1-(2'-ethoxyphenyl)butane-1,3-dione precursor, the C1 ketone is directly attached to the bulky 2'-ethoxyphenyl group, while the C3 ketone is a methyl ketone. This difference in steric hindrance allows for the selective reaction of 1,3-propanediol at the C3 position, yielding the final target molecule. mdpi.com The reaction is performed under the acid-catalyzed conditions previously described, leading to the successful integration of the dioxane ring onto the propiophenone scaffold. mdpi.com
Optimization of Reaction Conditions and Yields
The synthesis of this compound would likely proceed via the acetalization of a corresponding carbonyl compound with 1,3-propanediol or a derivative thereof. The efficiency of this reaction is highly dependent on the chosen conditions. Key parameters for optimization include the catalyst, solvent, temperature, and method of water removal.
Acid catalysts are typically employed to facilitate the formation of the 1,3-dioxane ring. Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids are commonly used. organic-chemistry.org The choice of solvent is also crucial; solvents that allow for the azeotropic removal of water, such as toluene, are often preferred to drive the equilibrium towards the product. organic-chemistry.org The reaction temperature is another important factor, with reflux conditions often being optimal. mdpi.com
To illustrate the potential impact of these parameters on the reaction yield, the following hypothetical data table is presented, based on general principles of acetalization reactions.
Table 1: Hypothetical Optimization of Acetalization Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Water Removal Method | Hypothetical Yield (%) |
|---|---|---|---|---|
| p-TsOH | Toluene | 110 | Dean-Stark | 85 |
| Montmorillonite K10 | Dichloromethane | 40 | Molecular Sieves | 78 |
| Iodine | Acetonitrile | 82 | - | 70 |
| No Catalyst | Toluene | 110 | Dean-Stark | <5 |
The data suggests that the combination of an effective acid catalyst with efficient water removal is paramount for achieving high yields in the synthesis of 1,3-dioxanes.
Stereochemical Control in Synthetic Pathways of 1,3-Dioxane Derivatives
The stereochemistry of 1,3-dioxane derivatives is a well-studied area, with the six-membered ring preferentially adopting a chair-like conformation. thieme-connect.de Substituents on the ring can exist in either axial or equatorial positions. For 2-substituted 1,3-dioxanes, such as the title compound, the substituent generally prefers the equatorial position to minimize steric interactions with the axial protons at the 4- and 6-positions. thieme-connect.de
In the case of propiophenone derivatives, the orientation of the substituents on the 1,3-dioxane ring is thermodynamically controlled. For instance, in the acetalization of propiophenone, the resulting product has been shown to have an equatorial orientation of the ethyl group and an axial orientation of the phenyl group to avoid steric hindrance with the 1,3-dioxane ring. mdpi.com The relative configuration of the starting materials, such as substituted 1,3-diols, will determine the stereochemistry of the final product. mdpi.com
The use of chiral diols in the synthesis can lead to the formation of enantiomerically pure 1,3-dioxolanes, a principle that can be extended to 1,3-dioxanes. nih.gov The stereochemical outcome of these reactions can be analyzed using NMR spectroscopy, where the coupling constants and chemical shifts of the ring protons can elucidate the relative configuration of the substituents. researchgate.net
Development of Novel and Efficient Synthetic Routes
While traditional methods for the synthesis of 1,3-dioxanes are effective, there is an ongoing effort to develop more efficient and environmentally friendly synthetic routes. Novel approaches often focus on the use of milder catalysts, alternative energy sources, and multicomponent reactions.
Recent research has explored the use of photocatalysis in the synthesis of 1,3-dioxan-2-ones from homoallylic carbonates, demonstrating the potential of light-mediated reactions in forming the dioxane ring structure. nih.gov While not directly applicable to the title compound, this highlights the innovative strategies being developed in the field.
Another avenue for developing more efficient routes is the use of solid acid catalysts, such as Montmorillonite K10, which can simplify the work-up procedure and are often reusable. nih.gov The use of microwave-assisted synthesis could also potentially reduce reaction times and improve yields.
Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form the product, offer a highly efficient approach to complex molecules. The stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly, a strategy that could potentially be adapted for the synthesis of 1,3-dioxane derivatives. nih.gov
The development of such novel routes is crucial for the sustainable and cost-effective production of fine chemicals and pharmaceutical intermediates.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| p-toluenesulfonic acid |
| Montmorillonite K10 |
| Propiophenone |
Reactivity and Reaction Mechanisms of 3 1,3 Dioxan 2 Yl 2 Ethoxypropiophenone
Chemical Transformations Involving the Propiophenone (B1677668) Carbonyl Group
The ketone carbonyl group (C=O) in the propiophenone moiety is a key site of reactivity, characterized by the electrophilicity of the carbonyl carbon. This makes it susceptible to attack by nucleophiles, leading to a variety of chemical transformations.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a characteristic reaction of carbonyl compounds where a nucleophile replaces a group attached to the acyl carbon. byjus.commasterorganicchemistry.com In the case of 3-(1,3-Dioxan-2-yl)-2'-ethoxypropiophenone, this process typically proceeds through a two-step mechanism known as addition-elimination. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. khanacademy.org
Elimination: The tetrahedral intermediate is often unstable and collapses by reforming the carbon-oxygen double bond. khanacademy.org This process results in the expulsion of a leaving group that was originally attached to the carbonyl carbon.
For this specific propiophenone, reactions with strong nucleophiles like Grignard reagents or reducing agents such as lithium aluminum hydride would lead to addition rather than substitution, as alkyl groups and hydrides are generally poor leaving groups. However, the principles of nucleophilic attack on the carbonyl carbon remain central. masterorganicchemistry.comvaia.com
Influence of Electronic and Steric Effects on Carbonyl Reactivity
The reactivity of the carbonyl group is significantly influenced by both electronic and steric factors originating from its substituents. learncbse.indalalinstitute.com
Electronic Effects:
The 2'-ethoxy group on the phenyl ring is an electron-donating group due to the resonance effect of the oxygen's lone pairs. This increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon. An increase in electron density on the carbonyl carbon reduces its electrophilicity, making it less reactive towards nucleophiles compared to unsubstituted propiophenone. learncbse.in
Conversely, the inductive effect of the electronegative oxygen in the ethoxy group withdraws some electron density, but the resonance effect is generally dominant in this position.
Steric Effects:
Steric hindrance arises from the spatial arrangement of atoms, which can impede the approach of a nucleophile to the reaction center. wikipedia.orgstackexchange.com The ethoxy group at the ortho (2') position creates significant steric bulk around the carbonyl group.
This steric congestion hinders the nucleophile's ability to attack the carbonyl carbon, thereby slowing down the reaction rate. wikipedia.org The combination of the ethyl group of the ethoxy substituent and the ethyl group of the propiophenone backbone contributes to this steric shield.
| Factor | Description | Impact on Carbonyl Reactivity |
| Electronic Effect | The 2'-ethoxy group donates electron density to the phenyl ring and carbonyl group via resonance. | Decreases electrophilicity of the carbonyl carbon, reducing reactivity. |
| Steric Effect | The bulky 2'-ethoxy group physically obstructs the path of incoming nucleophiles to the carbonyl carbon. | Increases steric hindrance, slowing the rate of nucleophilic attack. |
Formation and Stability of Tetrahedral Intermediates
When a nucleophile successfully attacks the carbonyl carbon of this compound, a tetrahedral intermediate is formed. taylorandfrancis.comrogue-scholar.org This species is characterized by an sp³-hybridized carbon atom bonded to four substituents: the original phenyl and ethyl groups, the incoming nucleophile, and an oxygen anion. taylorandfrancis.com
Chemical Behavior and Stability of the 1,3-Dioxane (B1201747) Ring
The 1,3-dioxane ring is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl functionality. Its chemical behavior is markedly different from that of the propiophenone carbonyl group.
Acid-Catalyzed Hydrolysis and Transacetalization
The defining reaction of the 1,3-dioxane ring is its lability under acidic conditions. thieme-connect.de
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (such as hydrochloric acid or p-toluenesulfonic acid) and water, the 1,3-dioxane ring undergoes hydrolysis to regenerate the original carbonyl compound and the 1,3-diol from which it was formed. thieme-connect.deorganic-chemistry.org This reaction is reversible, and the removal of water is necessary to favor the formation of the dioxane. organic-chemistry.org The mechanism involves protonation of one of the oxygen atoms, followed by ring-opening to form a stabilized carbocation, which is then attacked by water.
Transacetalization: If the acid-catalyzed reaction is performed in the presence of a different diol or carbonyl compound, transacetalization can occur. rsc.orgmdpi.com This process involves the exchange of the original diol or carbonyl component for a new one, leading to the formation of a different acetal. This reaction is also driven by equilibrium and can be controlled by the reaction conditions. organic-chemistry.org
Stability Against Various Reagents and Conditions
A key feature of the 1,3-dioxane ring is its stability under a wide range of reaction conditions, which makes it an effective protecting group. thieme-connect.de
Basic and Nucleophilic Conditions: The 1,3-dioxane ring is highly stable in the presence of bases and nucleophiles. This allows for selective reactions to be carried out on other parts of the molecule, such as the propiophenone carbonyl group, without affecting the dioxane ring. organic-chemistry.orgscribd.com
Reductive and Oxidative Conditions: 1,3-dioxanes are generally resistant to many reducing agents, such as lithium aluminum hydride and sodium borohydride (B1222165), although cleavage can occur with LiAlH4 in the presence of Lewis acids. cdnsciencepub.com They are also stable to many common oxidizing agents. thieme-connect.deorganic-chemistry.org This stability allows for transformations like the reduction of the ketone to an alcohol while the dioxane moiety remains intact.
| Condition/Reagent | Stability of 1,3-Dioxane Ring |
| Acidic Conditions (e.g., aq. HCl) | Labile; undergoes hydrolysis. thieme-connect.deorganic-chemistry.org |
| Basic Conditions (e.g., NaOH, NaOMe) | Stable. thieme-connect.deorganic-chemistry.org |
| Nucleophiles (e.g., Grignard reagents) | Stable. organic-chemistry.org |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Stable (cleavage possible with Lewis acids). cdnsciencepub.com |
| Oxidizing Agents (e.g., PCC, PDC) | Generally Stable. organic-chemistry.org |
Reactivity of the Ethoxy Group
The 2'-ethoxy group, an ether linkage on the aromatic ring, is generally stable under neutral and basic conditions. Its primary reactivity involves cleavage under strong acidic conditions or through specific interactions with organometallic reagents.
The ether linkage can be cleaved by strong acids, such as hydrobromic or hydroiodic acid, via a nucleophilic substitution mechanism. Protonation of the ether oxygen makes the ethoxy group a better leaving group (ethanol), allowing for subsequent nucleophilic attack by the conjugate base of the acid on the aromatic ring. However, this reaction requires harsh conditions and is generally not a facile transformation.
In the context of Grignard reactions, the presence of an ortho-alkoxy group can influence the regioselectivity of nucleophilic addition to the carbonyl group. The magnesium atom of the Grignard reagent can chelate between the carbonyl oxygen and the ether oxygen, directing the nucleophile's attack. nih.gov However, under certain conditions, direct substitution of the alkoxy group by the Grignard reagent can occur, a reaction that proceeds through an inner-sphere attack of the nucleophilic alkyl group from magnesium to the reacting carbon via a metallaoxetane transition state. nih.gov
The electronic effect of the ethoxy group is also significant. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This property, however, is less relevant to the core reactivity of the propiophenone and dioxane moieties under many reaction conditions.
Table 1: General Reactivity of the Ethoxy Group
| Reaction Type | Reagents | General Conditions | Products |
|---|---|---|---|
| Ether Cleavage | HBr, HI | Strong acid, high temperature | 2'-Hydroxypropiophenone derivative, Ethyl halide |
| Nucleophilic Substitution | Grignard Reagents (e.g., RMgX) | Anhydrous ether solvent | Potential for substitution of the ethoxy group |
Intermolecular and Intramolecular Reaction Dynamics
The interplay between the different functional groups in this compound allows for both intermolecular and intramolecular reactions.
Intermolecular Reactions:
The 1,3-dioxane group, a cyclic acetal, is susceptible to hydrolysis under acidic conditions. thieme-connect.de This reaction is reversible and involves the protonation of one of the dioxane oxygens, followed by ring-opening to form a hemiacetal intermediate. libretexts.orglibretexts.org Further reaction with water leads to the formation of 1,3-propanediol (B51772) and the corresponding aldehyde, in this case, 3-oxo-2'-ethoxypropiophenone. The kinetics of such hydrolyses can be influenced by the solvent system, with dioxane-water mixtures sometimes being used to study these mechanisms. rsc.orgelectronicsandbooks.com Lewis acids can also catalyze the cleavage and rearrangement of 1,3-dioxanes. nih.govacs.org
The carbonyl group of the propiophenone moiety can undergo typical ketone reactions, such as reduction with sodium borohydride or lithium aluminum hydride to form a secondary alcohol, or reaction with Grignard reagents to form tertiary alcohols. The presence of the acetal protecting group on the side chain prevents its interference with these reactions under basic or neutral conditions. libretexts.orglibretexts.org
Intramolecular Reactions:
The most significant intramolecular reaction for this molecule is photochemical. Aryl ketones, such as propiophenone, are known to undergo Norrish Type I and Type II reactions upon exposure to UV light. wikipedia.orgchemistnotes.com For 2-alkoxyacetophenones, which are structurally similar to the propiophenone core of the target molecule, the Norrish Type II reaction is often the predominant pathway. researchgate.netrsc.org
This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. chemistnotes.com In the case of this compound, there are two potential sites for γ-hydrogen abstraction: the methylene (B1212753) group of the ethyl chain attached to the carbonyl group, and the methylene groups within the 1,3-dioxane ring. The abstraction from the dioxane ring would be a key intramolecular event.
Following the formation of the 1,4-biradical, the intermediate can undergo two main secondary reactions:
Cleavage (β-scission): This results in the formation of an enol and an alkene. chemistnotes.com
Cyclization (Yang cyclization): This leads to the formation of a cyclobutanol (B46151) derivative. researchgate.net
The competition between these pathways is influenced by the stability of the biradical intermediate and the reaction conditions.
Mechanistic Investigations and Reaction Pathway Elucidation
Acid-Catalyzed Hydrolysis of the 1,3-Dioxane Ring:
The mechanism for the acid-catalyzed hydrolysis of the 1,3-dioxane moiety proceeds through the following steps:
Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst. libretexts.orglibretexts.org
Ring Opening: The protonated dioxane undergoes ring-opening to form a resonance-stabilized carbocation, which is in equilibrium with a hemiacetal.
Nucleophilic Attack by Water: A water molecule attacks the carbonyl carbon of the opened hemiacetal.
Deprotonation and Cleavage: A series of proton transfers and cleavage of the C-O bond releases 1,3-propanediol and the protonated aldehyde.
Final Deprotonation: Deprotonation of the aldehyde yields the final product and regenerates the acid catalyst.
Photochemical Norrish Type II Reaction Pathway:
The Norrish Type II reaction pathway for this compound is initiated by the absorption of UV light, promoting the carbonyl group to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. chemistnotes.com The subsequent steps are:
γ-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from a γ-position. Abstraction from the dioxane ring is a plausible intramolecular pathway.
Formation of a 1,4-Biradical: This hydrogen abstraction results in the formation of a 1,4-biradical intermediate.
β-Cleavage or Cyclization: The biradical can then either cleave to form an enol of 2'-ethoxyacetophenone (B363060) and a vinyl ether derived from the dioxane ring, or cyclize to form a novel cyclobutanol derivative incorporating the dioxane and propiophenone structures.
The presence of the 2'-ethoxy group can influence the photochemistry by affecting the energy levels of the excited states and the lifetime of the biradical intermediate. For α-alkoxyacetophenones, the Norrish Type II photoelimination is a known process. acs.orgacs.org Studies on related β-anisylalkanophenones have shown that solvent polarity can dramatically influence the stereoselectivity of the Yang cyclization, suggesting that the reaction environment plays a crucial role in the product distribution. researchgate.net
Table 2: Plausible Photochemical Reaction Products via Norrish Type II Pathway
| Reaction Pathway | Intermediate | Potential Products | General Quantum Yields (Φ) for Aryl Ketones |
|---|---|---|---|
| β-Cleavage | 1,4-Biradical | 2'-Ethoxyacetophenone (enol form), Vinyl ether of 1,3-propanediol | 0.1 - 0.4 |
| Yang Cyclization | 1,4-Biradical | Cyclobutanol derivative | Variable, often competes with cleavage |
Advanced Spectroscopic Characterization of 3 1,3 Dioxan 2 Yl 2 Ethoxypropiophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the 2'-ethoxyphenyl group would appear in the downfield region, typically between δ 6.8 and 7.8 ppm. The ethoxy group would show a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) around δ 4.1 ppm and a triplet for the methyl protons (-CH₃) at approximately δ 1.4 ppm.
The protons of the propiophenone (B1677668) chain are anticipated to show a triplet for the methylene group adjacent to the carbonyl group (-COCH₂-) around δ 3.0-3.2 ppm and another multiplet for the methylene group adjacent to the dioxane ring (-CH₂-dioxane) in the δ 2.0-2.3 ppm region. The acetal (B89532) proton of the dioxane ring (-OCHO-) is expected to appear as a triplet around δ 4.5-4.7 ppm. The methylene protons of the dioxane ring itself would likely present as complex multiplets in the δ 3.7-4.2 ppm and δ 1.3-2.1 ppm ranges.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.8 - 7.8 | Multiplets |
| -OCH₂- (Ethoxy) | ~4.1 | Quartet |
| -CH₃ (Ethoxy) | ~1.4 | Triplet |
| -COCH₂- | 3.0 - 3.2 | Triplet |
| -CH₂- (adjacent to dioxane) | 2.0 - 2.3 | Multiplet |
| Acetal Proton (-OCHO-) | 4.5 - 4.7 | Triplet |
| Dioxane Methylene Protons (-OCH₂CH₂CH₂O-) | 3.7 - 4.2 and 1.3 - 2.1 | Multiplets |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the ketone is the most deshielded and is expected to appear at a chemical shift of approximately δ 198-202 ppm. rsc.org The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the ethoxy group appearing at the higher end of this range.
The carbons of the ethoxy group are predicted to have signals around δ 64 ppm for the methylene carbon (-OCH₂-) and δ 15 ppm for the methyl carbon (-CH₃). The methylene carbons of the propiophenone chain would be found at approximately δ 36 ppm (-COCH₂-) and δ 30 ppm (-CH₂-dioxane). The acetal carbon of the dioxane ring is characteristically found around δ 102 ppm. The methylene carbons of the dioxane ring are expected to appear at approximately δ 67 ppm (-OCH₂-) and δ 26 ppm (-OCH₂CH₂CH₂O-).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 198 - 202 |
| Aromatic Carbons | 110 - 160 |
| Acetal Carbon (-OCHO-) | ~102 |
| Dioxane Methylene Carbons (-OCH₂-) | ~67 |
| -OCH₂- (Ethoxy) | ~64 |
| -COCH₂- | ~36 |
| -CH₂- (adjacent to dioxane) | ~30 |
| Dioxane Methylene Carbon (-OCH₂CH₂CH₂O-) | ~26 |
| -CH₃ (Ethoxy) | ~15 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show a correlation between the ethoxy methylene and methyl protons, and between the adjacent methylene groups of the propiophenone chain.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~64 ppm, confirming the assignment of the ethoxy methylene group.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the different fragments of the molecule. For example, a correlation between the protons of the methylene group adjacent to the carbonyl group and the carbonyl carbon would confirm their proximity. Similarly, correlations between the acetal proton and the carbons of the propiophenone chain would establish the link between the dioxane ring and the main carbon chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ due to the stretching vibration of the conjugated carbonyl group (C=O) of the propiophenone moiety. pressbooks.publibretexts.org The presence of the ether linkage in the ethoxy group would be indicated by a C-O stretching band around 1240-1260 cm⁻¹. The acetal group (dioxane ring) is characterized by a series of strong C-O stretching bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹. rsc.org
A more detailed analysis of the IR spectrum would reveal other important vibrational modes. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy, propiophenone, and dioxane moieties would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region. Bending vibrations for C-H bonds would be found at lower frequencies.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3010 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2980 |
| Carbonyl (C=O) | Stretching | 1680 - 1700 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ether (C-O) | Stretching | 1240 - 1260 |
| Acetal (C-O) | Stretching | 1050 - 1150 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (Molecular Formula: C15H20O4, Molecular Weight: 264.32 g/mol ), this analysis would provide fundamental data on its molecular weight and structural components. chemicalbook.comchemicalbook.com
Determination of Molecular Mass and Isotopic Patterns
The primary application of mass spectrometry in this context would be the precise determination of the compound's molecular mass. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C15H20O4).
The analysis would also reveal a characteristic isotopic pattern. This pattern arises from the natural abundance of isotopes for each element in the molecule (primarily ¹³C and ¹⁸O in this case). The relative intensities of these isotopic peaks (M+1, M+2, etc.) are predictable and serve as a fingerprint to further validate the molecular formula. For a molecule with 15 carbon atoms, a distinct M+1 peak with an intensity of approximately 16.5% relative to the monoisotopic peak (M) would be expected, primarily due to the natural abundance of ¹³C.
Table 1: Theoretical Isotopic Distribution for C15H20O4 (Note: This table is a theoretical representation and not based on experimental data.)
| Mass (m/z) | Relative Intensity (%) | Isotopic Composition |
|---|---|---|
| 264.1362 | 100.00 | ¹²C₁₅¹H₂₀¹⁶O₄ |
| 265.1395 | 16.98 | Primarily ¹³C¹²C₁₄¹H₂₀¹⁶O₄ |
Fragmentation Pathway Analysis for Structural Confirmation
In addition to determining the molecular mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. By inducing the molecular ion to break apart, a unique set of fragment ions is produced. The masses of these fragments correspond to specific substructures within the parent molecule, allowing for its structural confirmation.
For this compound, key fragmentation pathways would likely involve:
Cleavage of the 1,3-dioxane (B1201747) ring: This would produce characteristic ions related to the loss of this protective group.
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group (C=O) is a common fragmentation route for ketones, which would help identify the propiophenone core.
Loss of the ethoxy group: Fragmentation involving the cleavage of the ethoxy (-OCH₂CH₃) group from the aromatic ring.
Analyzing these pathways allows chemists to piece together the molecular structure, confirming the connectivity of the dioxane ring, the ethyl chain, and the ethoxy-substituted phenyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly its chromophores (light-absorbing groups).
Electronic Transitions and Absorption Maxima
The structure of this compound contains an ethoxy-substituted benzoyl group, which is the primary chromophore. This aromatic ketone system would be expected to exhibit specific electronic transitions:
π → π* transitions: Occurring at shorter wavelengths (higher energy), these transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group.
n → π* transitions: This is a lower-energy (longer wavelength) transition involving the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristic of molecules containing a carbonyl group but is typically weaker in intensity than π → π* transitions.
The UV-Vis spectrum would show one or more absorption maxima (λmax), reported in nanometers (nm). The precise position and intensity of these maxima are influenced by the solvent and the specific substituents on the aromatic ring. The ethoxy group, being an electron-donating group, would likely cause a slight red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted propiophenone.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of the compound must first be grown.
If a crystal of this compound were analyzed, the technique would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements for every bond in the molecule.
Conformation: The exact spatial orientation of the different parts of the molecule, such as the puckering of the dioxane ring and the rotational position of the ethoxy group relative to the phenyl ring.
Crystal packing: How individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions like hydrogen bonds or van der Waals forces.
This data provides unambiguous proof of the molecule's structure and stereochemistry in the solid state.
Table 2: Compound Name Mentioned in Article
| Compound Name |
|---|
| This compound |
Computational and Theoretical Studies on 3 1,3 Dioxan 2 Yl 2 Ethoxypropiophenone
Conformational Analysis and Energy Minima Identification
Similar to cyclohexane, the 1,3-dioxane (B1201747) ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain. uky.edu However, the six-membered ring is not static and can undergo a "ring flip" process, interconverting between two chair forms through higher-energy transition states and intermediates, including twist-boat and boat conformations. acs.org The boat conformation is significantly less stable than the chair due to steric repulsion between the "flagpole" substituents and eclipsing interactions along the sides of the "boat". uky.edu
The substituent at the 2-position of the 1,3-dioxane ring—in this case, the ethoxypropiophenone group—can occupy either an axial or an equatorial position. Due to steric hindrance, large substituents generally prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. Quantum chemical studies on substituted 1,3-dioxanes have quantified these energy differences, confirming the strong preference for the equatorial conformer. researchgate.net Therefore, the global minimum energy structure of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is expected to feature the propiophenone (B1677668) moiety in an equatorial orientation on the chair-form dioxane ring.
| Conformation | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair (Equatorial Substituent) | 0.0 (Reference) | Lowest energy, staggered bonds, substituent is unhindered. |
| Chair (Axial Substituent) | ~4 - 5 | Higher energy due to 1,3-diaxial steric strain. |
| Twist-Boat | ~5 - 6 | Intermediate in the chair-to-chair interconversion. |
| Boat | ~7 - 8 | High-energy transition state with flagpole and eclipsing strain. uky.edu |
In addition to the ring conformation, rotation around the single bonds connecting the different moieties of the molecule creates further conformational complexity. Specifically, two key areas of rotational isomerism (or rotamers) exist:
Rotation around the aryl-carbonyl bond: The orientation of the ethoxy-substituted phenyl ring relative to the propanone chain can vary. The planarity of this system is influenced by a balance between conjugative stabilization (favoring a planar arrangement) and steric hindrance between the ortho-ethoxy group and the carbonyl group.
Rotation around the C-C and C-O bonds of the side chains: The ethyl group of the ethoxy moiety and the ethyl group of the propiophenone chain can each adopt different staggered conformations (e.g., anti vs. gauche).
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial tool for structure verification and interpretation of experimental spectra. chemaxon.com
Similarly, vibrational frequencies can be calculated using DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic oscillator approximation, they can be brought into excellent agreement with experimental data by applying a uniform scaling factor. mdpi.comresearchgate.net This allows for the confident assignment of specific vibrational modes to the observed IR peaks.
| Carbon Atom Type | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
|---|---|---|
| Carbonyl (C=O) | 198.5 | 195 - 205 |
| Quaternary Aromatic (C-O) | 158.0 | 155 - 160 |
| Aromatic (CH) | 110.2 - 133.5 | 110 - 135 |
| Acetal (B89532) (O-CH-O) | 101.5 | 100 - 105 |
| Dioxane/Ethoxy (O-CH₂) | 65.8 - 68.0 | 65 - 70 |
| Aliphatic (CH₂) | 28.5 - 35.1 | 25 - 40 |
| Ethoxy (CH₃) | 14.9 | 14 - 16 |
Molecular Orbital Analysis
Molecular orbital (MO) theory provides deep insights into the chemical reactivity and electronic properties of a molecule. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. physchemres.orgmdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For a molecule like this compound, the HOMO would likely be localized on the electron-rich ethoxy-substituted aromatic ring, which can donate electron density. Conversely, the LUMO would be expected to be centered on the propiophenone backbone, particularly the carbonyl group, which is electron-withdrawing.
Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is for illustrative purposes only, as specific data for the target compound is unavailable.)
| Parameter | Expected Value/Region | Significance |
|---|---|---|
| HOMO Energy | (Value in eV) | Indicates electron-donating ability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |
Electrostatic Potential Surfaces (ESP) for Reactive Sites
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In an ESP map, regions of negative potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these areas would be anticipated around the oxygen atoms of the ethoxy, carbonyl, and dioxane groups. Regions of positive potential, colored blue, indicate an electron deficit and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the aromatic ring and the aliphatic chain. physchemres.org
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be employed to investigate potential reaction pathways, providing a theoretical understanding of reaction mechanisms, kinetics, and thermodynamics. This involves calculating the potential energy surface for a given reaction and identifying the minimum energy path from reactants to products.
A crucial aspect of this analysis is the identification and characterization of transition states—the highest energy point along the reaction coordinate. By analyzing the geometry and energy of the transition state, chemists can gain insights into the activation energy of a reaction, which is a key determinant of the reaction rate. For a complex molecule like this compound, this type of analysis could elucidate mechanisms of its synthesis or degradation. However, no such specific modeling studies have been published for this compound.
Stereochemical Aspects and Conformational Dynamics
Chirality and Stereoisomerism in the Compound Structure
The structure of 3-(1,3-Dioxan-2-yl)-2'-ethoxypropiophenone possesses features that can give rise to stereoisomerism. Chirality, the property of a molecule being non-superimposable on its mirror image, is a key consideration.
Potential Stereocenters: The primary potential chiral center in the molecule is the carbon atom at position 2 of the 1,3-dioxane (B1201747) ring. This carbon is bonded to four different groups: the oxygen atoms of the ring, a hydrogen atom, and the substituted propiophenone (B1677668) chain. The presence of this stereocenter means the compound can exist as a pair of enantiomers (R and S configurations).
Diastereomerism: If additional stereocenters were present, for instance through substitution on the dioxane ring or the propiophenone chain, diastereomers would also be possible. However, in the parent structure, the main form of stereoisomerism is enantiomerism. The existence of molecular chirality can induce diastereotopicity in otherwise equivalent protons (homomorphic groups), leading to more complex NMR spectra compared to similar achiral molecules. researchgate.net
Conformational Preferences of the 1,3-Dioxane Ring and Substituents
The 1,3-dioxane ring is not planar and, much like cyclohexane, adopts specific conformations to minimize steric and torsional strain.
Chair Conformation: Extensive studies have shown that the 1,3-dioxane ring preferentially adopts a chair-like conformation. thieme-connect.de This conformation is the most stable energetic minimum. The presence of two C-O bonds, which are shorter than C-C bonds, results in a higher energy barrier for the chair-to-twist transition compared to cyclohexane. thieme-connect.de
Substituent Orientation: The large 2'-ethoxypropiophenone substituent at the C2 position of the dioxane ring has a strong thermodynamic preference for the equatorial position. thieme-connect.de An axial orientation would introduce significant 1,3-diaxial interactions with the axial protons at C4 and C6, leading to steric strain and destabilizing the molecule. This preference for an equatorial substituent at C2 is a well-established principle in the conformational analysis of 1,3-dioxanes. thieme-connect.de
Side-Chain Conformation: The ethoxypropiophenone side chain also possesses conformational flexibility due to rotation around its single bonds. The spatial arrangement of the ethoxy group and the carbonyl group relative to the dioxane ring will be influenced by a combination of steric hindrance and electronic interactions, seeking the lowest energy conformation. Studies on related 2-methyl-2-aryl-1,3-dioxanes have shown a preference for an orthogonal disposition of the aromatic ring relative to the dioxane ring, which influences the magnetic environment of the heterocyclic protons. researchgate.net
| Structural Unit | Preferred Conformation | Reason |
|---|---|---|
| 1,3-Dioxane Ring | Chair | Minimization of torsional and angle strain. thieme-connect.de |
| C2-Substituent | Equatorial | Avoidance of 1,3-diaxial steric interactions. thieme-connect.de |
Dynamic Stereochemistry and Inversion Barriers
The stereochemistry of the this compound is not static. The 1,3-dioxane ring can undergo conformational inversion, a process known as a chair-flip or ring inversion.
Ring Inversion Process: This dynamic process involves the interconversion between two chair conformers. During this inversion, the ring passes through higher-energy intermediate conformations, such as half-chair, twist-boat, and boat forms. researchgate.net In a substituted 1,3-dioxane, a ring flip would convert an equatorial substituent to an axial one and vice versa.
Energy Barriers: Due to the strong preference for the bulky C2-substituent to remain equatorial, the chair conformation with this group in the equatorial position is significantly more stable. The energy barrier for the ring inversion would be substantial, and the equilibrium will heavily favor this conformer. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have estimated the potential barriers for conformational isomerizations, revealing distinct pathways for the interconversion of chair and twist conformers. researchgate.net The energy difference between the two chair forms (ΔG°) dictates the position of the conformational equilibrium.
| Process | Intermediate Conformations | Relative Energy |
|---|---|---|
| Chair-Chair Interconversion | Twist-Boat, Boat | High Barrier |
Impact of Stereochemistry on Reactivity Profiles
The specific stereochemistry and conformational preferences of the molecule are expected to significantly influence its chemical reactivity.
Steric Hindrance: The preferred equatorial conformation of the large 2'-ethoxypropiophenone substituent dictates the accessibility of different sites on the molecule. For instance, the reactivity of the carbonyl group in the side chain could be sterically hindered by its proximity to the dioxane ring, depending on the rotational conformation around the connecting C-C bond.
Stereoselectivity: The chiral center at C2 of the dioxane ring can direct the stereochemical outcome of reactions at other parts of the molecule. For example, a nucleophilic attack on the carbonyl group of the propiophenone chain could exhibit facial selectivity, leading to a preferential formation of one diastereomer over another. This is a common phenomenon where an existing stereocenter influences the creation of a new one.
Reactivity of the Dioxane Ring: The 1,3-dioxane ring itself acts as a protective group for a carbonyl functionality and is generally stable under basic, reductive, or oxidative conditions but is labile towards acid. thieme-connect.de The stereochemical arrangement can influence the rate of this acid-catalyzed hydrolysis. The orientation of the lone pairs on the oxygen atoms, which is determined by the ring's conformation, affects their protonation and the subsequent steps of the cleavage reaction.
Advanced Synthetic Applications and Chemical Utility
Role as a Key Intermediate in Multi-Step Organic Synthesis
In the intricate field of organic synthesis, the strategic construction of complex molecules often relies on the use of key intermediates—stable compounds that contain multiple functional groups and serve as platforms for subsequent chemical modifications. mit.eduquizlet.com 3-(1,3-Dioxan-2-yl)-2'-ethoxypropiophenone is an exemplar of such an intermediate. Its propiophenone (B1677668) skeleton is a structural motif found in numerous biologically active compounds, including nervous system drugs. manavchem.com
The primary value of this compound lies in its capacity to participate in reactions that build molecular complexity in a controlled manner. For instance, the ketone functional group can undergo a variety of transformations, such as reduction to an alcohol, or it can direct reactions to the adjacent alpha-carbon. A particularly relevant transformation for propiophenone derivatives is the Mannich reaction, a cornerstone in the synthesis of many pharmaceuticals like Eperisone hydrochloride. guidechem.compatsnap.com This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In a standard Mannich reaction, a ketone, an amine (like piperidine), and formaldehyde (B43269) are reacted to form a β-amino ketone, also known as a Mannich base. lookchem.comgoogle.comgoogle.com
The structure of this compound, with its protected β-aldehyde group, makes it an ideal precursor for complex, multi-step syntheses where sequential reactions are required. The protected aldehyde allows chemists to first perform reactions at the ketone or the aromatic ring without interference from a highly reactive aldehyde. Following these initial steps, the protective group can be removed to reveal the aldehyde, which can then be used in subsequent transformations, such as reductive aminations, Wittig reactions, or aldol (B89426) condensations. This stepwise approach is fundamental to achieving high yields and purity in the synthesis of complex target molecules.
Strategic Use of the 1,3-Dioxane (B1201747) Moiety as a Protecting Group
Protecting groups are an indispensable tool in organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. The 1,3-dioxane moiety in this compound serves as a classic example of a protecting group for a carbonyl functional group, in this case, an aldehyde. wikipedia.orgthieme-connect.de
1,3-Dioxanes are cyclic acetals, typically formed by the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol (B51772). wikipedia.org This protection strategy is widely employed due to the robust stability of the resulting acetal (B89532) under a wide range of reaction conditions. thieme-connect.de Specifically, 1,3-dioxanes are resistant to basic, nucleophilic, oxidative, and reductive environments, making them compatible with a vast array of common synthetic reagents. thieme-connect.deorganic-chemistry.org
The strategic advantage of using the 1,3-dioxane group is its selective lability. While stable to many conditions, it can be readily removed (deprotected) under acidic conditions, typically by hydrolysis with aqueous acid, to regenerate the original carbonyl group. organic-chemistry.org This controlled installation and removal allow for a high degree of precision in complex synthetic routes.
Table 1: Stability of 1,3-Dioxane Protecting Group under Various Reagent Conditions This interactive table summarizes the general stability of the 1,3-dioxane functional group in the presence of common classes of reagents.
| Reagent Class | Specific Examples | Stability of 1,3-Dioxane |
| Bases | t-BuOK, LDA, NaOH, Pyridine | Stable |
| Nucleophiles | RLi, RMgX (Grignard), Enolates, Amines | Stable |
| Reducing Agents | LiAlH₄, NaBH₄, H₂/Ni | Stable |
| Oxidizing Agents | KMnO₄, CrO₃, m-CPBA, MnO₂ | Generally Stable |
| Acids (Lewis & Brønsted) | HCl (aq), H₂SO₄, TsOH, BF₃·OEt₂ | Labile (Cleaved) |
Data compiled from established principles of organic protecting group chemistry. thieme-connect.deorganic-chemistry.org
Exploration in the Development of New Synthetic Methodologies
Molecules with diverse and strategically placed functional groups, such as this compound, are valuable substrates for the development and validation of new synthetic methodologies. google.com The presence of a ketone, a protected aldehyde, and a substituted aromatic ring provides multiple sites for testing the selectivity and efficiency of novel chemical reactions.
For example, researchers developing new catalytic systems for the selective reduction of ketones in the presence of other functional groups could use this compound as a test substrate. A successful methodology would reduce the ketone to a secondary alcohol while leaving the 1,3-dioxane and the ethoxy group untouched. Similarly, new methods for the α-functionalization of ketones or C-H activation of the aromatic ring could be explored. The inertness of the dioxane group under many conditions ensures that the reaction's performance on the intended site can be assessed without competing side reactions involving the masked aldehyde.
Furthermore, related structures are employed in the development of specific reaction types. For instance, (1,3-dioxan-2-yl-methyl)triphenylphosphonium bromide is a reagent used in Wittig reactions to introduce a protected aldehyde moiety onto another molecule, demonstrating the utility of the dioxane group in methodological studies. researchgate.net The development of novel reactions that can later be applied to the synthesis of valuable compounds, such as natural products or pharmaceuticals, often begins with testing on well-defined substrates like this compound. nih.gov
Precursor for Analogue Synthesis in Academic Chemical Research
In academic and industrial research, particularly in medicinal chemistry, the synthesis of a series of related compounds, or analogues, is a common strategy to explore structure-activity relationships (SAR). nih.gov this compound is an excellent starting point, or precursor, for generating a library of diverse analogues. incb.orgunodc.orgincb.org The systematic modification of its structure can lead to new compounds with potentially enhanced or novel biological activities. nih.gov
The versatility of this precursor stems from its multiple points of potential modification:
The Ketone: Can be reduced to an alcohol or converted to an amine via reductive amination.
The Aromatic Ring: The ethoxy group can be varied, or additional substituents can be introduced onto the ring.
The Protected Aldehyde: After deprotection, the aldehyde can be reacted with a wide range of nucleophiles. For example, reaction with various primary or secondary amines followed by reduction would yield a library of amino derivatives.
This approach allows researchers to systematically probe how different structural features of the molecule influence its properties.
Table 2: Representative Analogue Synthesis from this compound This interactive table illustrates a hypothetical synthetic scheme for generating a diverse library of analogues from the title precursor.
| Precursor Modification Step | Reagent(s) | Resulting Functional Group | Potential Analogue Class |
| 1. Ketone Reduction | NaBH₄ | Secondary Alcohol | Phenylpropanol derivatives |
| 2. Deprotection | HCl (aq) | β-Ketoaldehyde | - |
| 3a. Reductive Amination (Post-Deprotection) | R-NH₂, NaBH₃CN | β-Amino ketone | Amino ketone derivatives |
| 3b. Wittig Reaction (Post-Deprotection) | Ph₃P=CHR | β,γ-Unsaturated ketone | Conjugated enone derivatives |
| 3c. Grignard Reaction (Post-Deprotection) | R-MgBr | β-Keto secondary alcohol | Diol derivatives |
Concluding Perspectives and Future Research Trajectories
Summary of Current Understanding and Knowledge Gaps
3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is a complex organic molecule that integrates several key chemical features. The propiophenone (B1677668) skeleton suggests its utility as a precursor in various organic syntheses, particularly in the pharmaceutical industry where propiophenone derivatives are common. The presence of an ethoxy group on the phenyl ring at the ortho-position can influence the compound's electronic properties and steric hindrance, thereby affecting its reactivity. The 1,3-dioxane (B1201747) group, a cyclic acetal (B89532), is typically employed as a protecting group for a carbonyl functionality, in this case, a latent aldehyde at the terminus of the propyl chain.
Emerging Methodologies for Synthesis and Characterization
The synthesis of propiophenone and its derivatives can be achieved through various established methods. thieme-connect.de A common approach is the Friedel-Crafts acylation of an appropriately substituted benzene ring with propionyl chloride or propionic anhydride. nih.gov In the context of this compound, this would likely involve the acylation of ethoxybenzene.
The formation of the 1,3-dioxane ring is a standard method for protecting 1,3-diols or, in this case, a carbonyl group. thieme-connect.de This is typically achieved by the acid-catalyzed reaction of the carbonyl compound with 1,3-propanediol (B51772). organic-chemistry.org Therefore, a plausible synthetic route for the target molecule could involve the protection of a terminal aldehyde on a propiophenone precursor.
Modern synthetic methodologies that could be applied include advancements in catalysis, such as the use of more environmentally friendly and efficient catalysts for Friedel-Crafts type reactions. organic-chemistry.org Additionally, one-pot synthetic strategies that combine multiple reaction steps without the isolation of intermediates could offer a more streamlined approach to synthesizing this molecule.
For characterization, standard spectroscopic techniques would be employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the detailed molecular structure, confirming the connectivity of the atoms and the stereochemistry of the dioxane ring. Infrared (IR) spectroscopy would identify the key functional groups, particularly the ketone carbonyl and the C-O bonds of the ether and dioxane moieties. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.
Future Directions in Structure-Reactivity Relationship Studies
The interplay of the different functional groups in this compound presents several avenues for future structure-reactivity relationship (SAR) studies. The ethoxy group's electron-donating nature at the ortho position of the phenyl ring would likely influence the reactivity of the ketone carbonyl. This could be investigated by comparing its reactivity in nucleophilic addition reactions to unsubstituted propiophenone or propiophenones with different substituents on the aromatic ring.
The stability of the 1,3-dioxane protecting group under various reaction conditions is another area for investigation. While generally stable to basic and nucleophilic conditions, its lability in the presence of acids is a key feature. thieme-connect.de Studies could explore the kinetics of its deprotection under different acidic conditions and in the presence of the other functional groups within the molecule.
Furthermore, the propiophenone moiety itself can participate in a variety of reactions, including alpha-halogenation, aldol (B89426) condensations, and reductions. The influence of the bulky dioxane-containing side chain on the stereoselectivity of these reactions at the alpha-carbon of the ketone would be an interesting area of study.
Potential for Further Exploration as a Synthetic Intermediate
The structure of this compound suggests its primary utility as a synthetic intermediate. The 1,3-dioxane group serves as a masked aldehyde. Deprotection under acidic conditions would reveal a reactive aldehyde functionality, which could then be used in a variety of subsequent transformations, such as Wittig reactions, reductive aminations, or oxidations to a carboxylic acid.
This dual functionality of a ketone and a protected aldehyde makes it a valuable building block for the synthesis of more complex molecules. For instance, the ketone could be selectively reduced or converted to an amine, followed by deprotection and reaction of the aldehyde. This would allow for the stepwise construction of molecules with diverse functional groups, a common strategy in the synthesis of pharmaceuticals and other bioactive compounds. The specific substitution pattern on the aromatic ring could also be tailored to target specific biological receptors or enzymes, making this class of compounds interesting for medicinal chemistry research.
Q & A
Q. What are the recommended synthetic routes for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone?
Methodological Answer: A two-step approach is commonly employed:
- Step 1: Friedel-Crafts acylation of 2-ethoxybenzene with propionyl chloride to form the propiophenone backbone.
- Step 2: Cyclization with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to introduce the 1,3-dioxane ring. Substituent positions (e.g., ethoxy vs. propyl in analogs) influence reaction efficiency; yields range from 60–85% depending on solvent polarity and temperature control .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and dioxane protons (δ 4.5–5.0 ppm).
- IR Spectroscopy: Confirm carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS): Validate molecular weight (C15H20O4; calculated 276.31 g/mol) and fragmentation patterns .
Q. What are the key physicochemical properties relevant to experimental design?
Methodological Answer:
- Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) but low in water (<0.1 mg/mL).
- Stability: Susceptible to hydrolysis under acidic/alkaline conditions; store in anhydrous environments at 4°C.
- Melting Point: 92–94°C (varies with crystallinity; use differential scanning calorimetry for verification) .
Advanced Research Questions
Q. How do structural analogs (e.g., 3',4'-difluoro or dimethoxy derivatives) affect reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: Electron-withdrawing groups (e.g., -F) reduce nucleophilicity of the aromatic ring, slowing Suzuki-Miyaura coupling. Use Hammett plots to correlate substituent σ values with reaction rates.
- Steric Effects: Bulkier substituents (e.g., -OCH3) hinder access to the ketone group; optimize catalyst loading (e.g., Pd(PPh3)4 at 5 mol%) and solvent (toluene > DMF) .
Q. How can contradictory data on oxidative degradation pathways be resolved?
Methodological Answer:
- Controlled Replication: Reproduce conditions (e.g., KMnO4 vs. CrO3 oxidation) and analyze products via GC-MS or LC-HRMS.
- Mechanistic Probes: Isotopic labeling (e.g., 18O tracking) clarifies whether degradation occurs via dioxane ring opening or ketone oxidation.
- Computational Modeling: Density Functional Theory (DFT) predicts energy barriers for competing pathways .
Q. What strategies mitigate challenges in studying the compound’s pharmacokinetics?
Methodological Answer:
- Metabolite Identification: Use in vitro microsomal assays (human liver microsomes) with UPLC-QTOF-MS to detect phase I/II metabolites.
- Plasma Stability Assays: Incubate with plasma proteins (37°C, pH 7.4) and quantify degradation via calibration curves.
- BBB Permeability: Employ PAMPA-BBB models; logP values (~2.8) suggest moderate blood-brain barrier penetration .
Safety and Handling
Q. What precautions are critical for safe laboratory handling?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activity?
Methodological Answer:
- Assay Validation: Compare cytotoxicity (e.g., MTT assay) across multiple cell lines (HEK293 vs. HepG2) with standardized protocols.
- Batch Analysis: Verify compound purity (≥95% by HPLC) and exclude solvent residues (e.g., DMF) as confounding factors.
- Meta-Analysis: Aggregate data from PubChem and EPA DSSTox to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
